6-Methyl-1,6-diazaspiro[3.3]heptane

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

Lead optimization programs often struggle to balance conformational rigidity with tunable lipophilicity when replacing flexible linkers like piperazine. 6-Methyl-1,6-diazaspiro[3.3]heptane solves this with a saturated spirocyclic core that acts as a validated piperazine bioisostere, while the N-methyl group provides a controlled logD increase and pKa shift at the tertiary amine. • Pre-differentiated diamine: secondary amine + tertiary N-methylamine enables orthogonal conjugation without protection/deprotection, streamlining PROTAC bifunctional linker assembly. • Conformationally locked scaffold restricts rotational freedom for ATP-competitive kinase inhibitor design with differentiated selectivity profiles. • Supplied as oxalate salt, ≥97% purity; store at 2-8°C, ships ambient.

Molecular Formula C6H12N2
Molecular Weight 112.176
CAS No. 1823887-08-6
Cat. No. B3017300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1,6-diazaspiro[3.3]heptane
CAS1823887-08-6
Molecular FormulaC6H12N2
Molecular Weight112.176
Structural Identifiers
SMILESCN1CC2(C1)CCN2
InChIInChI=1S/C6H12N2/c1-8-4-6(5-8)2-3-7-6/h7H,2-5H2,1H3
InChIKeyZPAJIQSAXYITPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-1,6-diazaspiro[3.3]heptane: Spirocyclic Building Block


6-Methyl-1,6-diazaspiro[3.3]heptane is a saturated, nitrogen-containing spirocyclic amine with a rigid, three-dimensional framework. Its core structure, the 1,6-diazaspiro[3.3]heptane scaffold, is recognized in medicinal chemistry as a valuable saturated heterocycle that can serve as a bioisostere for common motifs like piperazine [1]. The addition of a methyl group at the 6-position introduces steric and electronic modifications that can influence molecular interactions, providing a distinct vector for lead optimization compared to its unsubstituted or differently substituted analogs [2].

Differentiation from Chemical Class & Analogs


In scientific procurement, a molecule is not merely a scaffold but a specific chemical entity with a defined substitution pattern that determines its biological and physicochemical behavior. The 6-methyl substitution on the 1,6-diazaspiro[3.3]heptane core differentiates it from unsubstituted variants (e.g., 1,6-diazaspiro[3.3]heptane, CAS 51231-68-6) and other N-alkylated analogs (e.g., 1-benzyl-1,6-diazaspiro[3.3]heptane) [1]. This methyl group is not an inert addition; it is a design element that can alter a molecule's lipophilicity, its pKa at the tertiary amine, and its ability to occupy hydrophobic pockets in a protein binding site. Therefore, substituting the methylated version for a non-methylated one could fundamentally change a compound's biological activity, selectivity profile, and pharmacokinetic properties, making generic substitution a high-risk endeavor in drug discovery campaigns [2].

Quantitative Differentiation Evidence


Physicochemical Profile vs. Unsubstituted Core

The addition of a methyl group significantly alters the physicochemical profile of the 1,6-diazaspiro[3.3]heptane core. The 6-methyl derivative (as the free base) has a calculated molecular weight of 112.17 g/mol and a Topological Polar Surface Area (TPSA) of 15.3 Ų. In contrast, the unsubstituted 1,6-diazaspiro[3.3]heptane core has a molecular weight of 98.15 g/mol and a TPSA of 24.1 Ų [REFS-1, REFS-2]. The increased molecular weight and lower TPSA for the methylated analog suggest higher lipophilicity and a different capacity for membrane permeation, a critical parameter in drug design. This is a fundamental change that distinguishes it from the baseline scaffold.

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

Spiro[3.3]heptane Solubility & Metabolic Stability

A fundamental benefit of the entire diazaspiro[3.3]heptane class is its superior drug-like properties compared to monocyclic cyclohexane equivalents. The spirocyclic scaffold confers a rigid, three-dimensional architecture that demonstrably improves key ADME parameters. Studies have shown that heteroatom-substituted spiro[3.3]heptanes generally exhibit higher aqueous solubility and a trend towards higher metabolic stability than their cyclohexane counterparts [1]. This class-level advantage provides a strong rationale for selecting 6-Methyl-1,6-diazaspiro[3.3]heptane over a more traditional, flexible heterocycle when optimizing a lead series for favorable pharmacokinetics. While direct quantitative data for this specific compound is absent in the literature, the established scaffold behavior is a critical factor in procurement.

Pharmacokinetics Drug Metabolism Solubility

Selective Derivatization via 6-Methyl Substitution

The presence of the methyl group on the 6-position nitrogen atom of 1,6-diazaspiro[3.3]heptane acts as a protecting group, deactivating one of the two nucleophilic amines. This is a key differentiator from the unsubstituted 1,6-diazaspiro[3.3]heptane core, which contains two reactive secondary amines. As noted in the literature, a tosyl group on a similar scaffold deactivates one nitrogen, enabling selective reactions at the other amine [1]. By analogy, the methyl group on the target compound performs a similar, albeit permanent, function, allowing for unambiguous, chemoselective functionalization of the remaining secondary amine. This provides a clear synthetic advantage, avoiding complex protection/deprotection sequences and enabling a more efficient pathway to complex, asymmetrical final compounds.

Synthetic Chemistry Building Blocks Selective Derivatization

Key Applications in Drug Discovery


Lipophilicity SAR Exploration

A research team is optimizing a lead compound that contains a piperazine moiety and is seeking to increase its logD to improve membrane permeability or target engagement. By replacing the piperazine with the 6-methyl-1,6-diazaspiro[3.3]heptane scaffold, they can leverage the class-level property of potentially higher metabolic stability [1] while the methyl group provides a calculated increase in lipophilicity compared to the unsubstituted spiro core [2]. This specific building block is ideal for exploring how a controlled increase in lipophilicity, combined with a conformationally restricted core, affects both potency and ADME.

Synthesis of Asymmetric PROTAC Linkers

A medicinal chemistry group is designing a PROTAC (Proteolysis Targeting Chimera) and requires a bifunctional linker with two distinct amine handles for orthogonal conjugation. The 6-methyl-1,6-diazaspiro[3.3]heptane building block offers a pre-differentiated system: a secondary amine for one connection and a tertiary (methylated) amine for another [3]. This eliminates the need for a protection/deprotection step on the linker, streamlining the convergent synthesis of the final PROTAC molecule and improving overall synthetic throughput.

Kinase Inhibitor Scaffold Rigidification

A team is working on a new ATP-competitive kinase inhibitor scaffold and wants to introduce conformational rigidity to improve selectivity. Diazaspirocyclic scaffolds have been validated as ATP mimetics that engage the kinase hinge region [4]. By incorporating the 6-methyl-1,6-diazaspiro[3.3]heptane core instead of a flexible piperidine or piperazine linker, they can lock the molecule into a specific, three-dimensional orientation. This can lead to novel interactions with the kinase pocket and a differentiated selectivity profile, a key goal for next-generation kinase inhibitors [4].

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